(Z)-4-[(2-methylpropan-2-yl)oxy]but-2-enoic acid
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Overview
Description
“(Z)-4-[(2-methylpropan-2-yl)oxy]but-2-enoic acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of “(Z)-4-[(2-methylpropan-2-yl)oxy]but-2-enoic acid” is not explicitly mentioned in the retrieved sources .Physical And Chemical Properties Analysis
The physical and chemical properties of “(Z)-4-[(2-methylpropan-2-yl)oxy]but-2-enoic acid” are not detailed in the retrieved sources .Scientific Research Applications
Synthesis and Evaluation in Medicinal Chemistry
- Prodrug Development : The compound has been investigated as a prodrug for latentiation of methyldopa, undergoing hydrolysis to release the active drug and demonstrating oral effectiveness as an antihypertensive agent in animal models (Saari et al., 1984).
Pharmacological Actions and Potential
- Antihypertensive and Cardioprotective Actions : It has been found that certain derivatives of the compound, specifically focusing on epoxide hydrolase inhibition, show promising antihypertensive and cardioprotective effects in transgenic models of hypertension, further supporting the therapeutic potential of these molecular frameworks (Neckář et al., 2012).
- PPARalpha/gamma Dual Agonists : Derivatives of the compound have been synthesized and evaluated for binding and activation of PPARalpha and PPARgamma, highlighting their potential in the treatment of conditions like diabetes and hyperlipidemia (Casimiro-Garcia et al., 2009).
Mechanistic Insights and Biochemical Pathways
- Metabolic Pathway Analysis : The metabolic pathways, including identification and characterization of circulatory and excretory metabolites of novel compounds related to (Z)-4-[(2-methylpropan-2-yl)oxy]but-2-enoic acid, have been extensively studied, providing insights into their biotransformation and pharmacokinetic profiles (Li et al., 2011).
- Ischemia-Reperfusion Injury Protection : Studies suggest that inhibition of soluble epoxide hydrolase, related to compounds structurally akin to (Z)-4-[(2-methylpropan-2-yl)oxy]but-2-enoic acid, can provide protection against ischemia-reperfusion injury, highlighting potential therapeutic avenues for stroke and cardiovascular diseases (Chaudhary et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(Z)-4-[(2-methylpropan-2-yl)oxy]but-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(2,3)11-6-4-5-7(9)10/h4-5H,6H2,1-3H3,(H,9,10)/b5-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGSSMIXRKDQLG-PLNGDYQASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC/C=C\C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-[(2-methylpropan-2-yl)oxy]but-2-enoic acid |
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